Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate
Overview
Description
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is categorized under amines and is primarily used for research purposes . This compound is known for its unique structure, which includes an indene moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Scientific Research Applications
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with ethyl bromoacetate under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Mechanism of Action
The mechanism of action of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety plays a crucial role in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate.
Other Indene Derivatives: Similar compounds include 2,3-dihydro-1H-indene-5-carboxylic acid and its esters.
Uniqueness
This compound is unique due to its specific combination of an indene moiety with an ethyl ester group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-ylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-14-12-7-6-10-4-3-5-11(10)8-12/h6-8,14H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLWTLFGKJVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575761 | |
Record name | Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84827-40-7 | |
Record name | Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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